Grepafloxacin, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

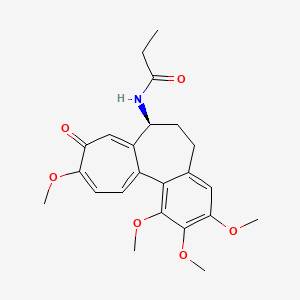

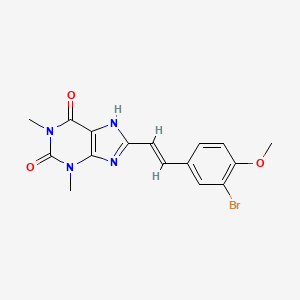

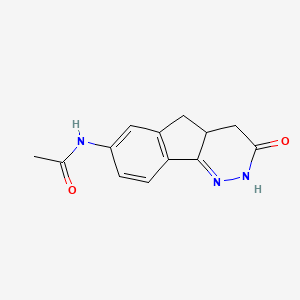

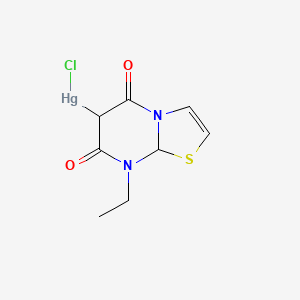

Grepafloxacin, ®- is a fluoroquinolone antibiotic that was developed to treat various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. due to its potential to prolong the QT interval on the electrocardiogram, leading to cardiovascular adverse events, it was withdrawn from the market .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of grepafloxacin involves several steps. The process begins with the conversion of a carboxylic acid to its dimethyloxazoline derivative. This intermediate is then treated with lithium diisopropylamide (LDA) to remove a proton from the 8 position, followed by treatment with trimethylsilyl iodide to form a silylated intermediate. Further treatment with LDA generates a carbanion, which reacts with methyl iodide to form a 5-methyl derivative. The silyl group is then removed using cesium fluoride, and the oxazoline is hydrolyzed to afford the free acid. This intermediate is then converted to the quinolone structure, followed by reaction with 2-methylpiperazine to yield grepafloxacin .

Industrial Production Methods

Industrial production methods for grepafloxacin are similar to the synthetic routes described above, with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Grepafloxacin undergoes various chemical reactions, including:

Oxidation: Grepafloxacin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the quinolone core structure.

Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, reduced derivatives, and substituted compounds with modified antibacterial activity.

Wissenschaftliche Forschungsanwendungen

Grepafloxacin has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new derivatives.

Wirkmechanismus

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, grepafloxacin prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ciprofloxacin: Similar structure but lacks the methyl group at the 5 position and the methyl group attached to the 7-piperazinyl substituent.

Levofloxacin: Another fluoroquinolone with a different stereochemistry and spectrum of activity.

Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.

Uniqueness

Grepafloxacin is unique due to its specific structural modifications, such as the methyl group at the 5 position and the methyl-substituted piperazine at the 7 position. These modifications contribute to its enhanced activity against gram-positive bacteria and its longer half-life compared to other fluoroquinolones .

Eigenschaften

CAS-Nummer |

146761-68-4 |

|---|---|

Molekularformel |

C19H22FN3O3 |

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

1-cyclopropyl-6-fluoro-5-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1 |

InChI-Schlüssel |

AIJTTZAVMXIJGM-SNVBAGLBSA-N |

Isomerische SMILES |

C[C@@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |

Kanonische SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)